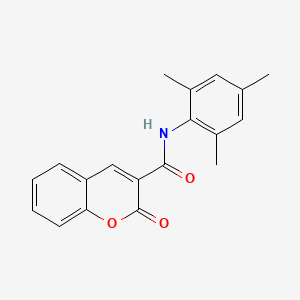![molecular formula C23H16N4O6 B14951232 (4Z)-2-(3,5-dinitrophenyl)-4-{4-[methyl(phenyl)amino]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B14951232.png)
(4Z)-2-(3,5-dinitrophenyl)-4-{4-[methyl(phenyl)amino]benzylidene}-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-DINITROPHENYL)-4-{(Z)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}-1,3-OXAZOL-5-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dinitrophenyl group, a methylanilino group, and an oxazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DINITROPHENYL)-4-{(Z)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the dinitrophenyl intermediate, followed by the introduction of the methylanilino group and the formation of the oxazole ring. Common reagents used in these reactions include nitrating agents, aniline derivatives, and cyclization catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DINITROPHENYL)-4-{(Z)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}-1,3-OXAZOL-5-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of substituted products with different functional groups.
Scientific Research Applications
2-(3,5-DINITROPHENYL)-4-{(Z)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}-1,3-OXAZOL-5-ONE has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,5-DINITROPHENYL)-4-{(Z)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}-1,3-OXAZOL-5-ONE involves interactions with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-(3,5-DINITROPHENYL)-4-{(Z)-1-[4-(ANILINO)PHENYL]METHYLIDENE}-1,3-OXAZOL-5-ONE
- **2-(3,5-DINITROPHENYL)-4-{(Z)-1-[4-(DIMETHYLANILINO)PHENYL]METHYLIDENE}-1,3-OXAZOL-5-ONE
Uniqueness
2-(3,5-DINITROPHENYL)-4-{(Z)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}-1,3-OXAZOL-5-ONE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C23H16N4O6 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(4Z)-2-(3,5-dinitrophenyl)-4-[[4-(N-methylanilino)phenyl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H16N4O6/c1-25(17-5-3-2-4-6-17)18-9-7-15(8-10-18)11-21-23(28)33-22(24-21)16-12-19(26(29)30)14-20(13-16)27(31)32/h2-14H,1H3/b21-11- |
InChI Key |
XIPLVJRZQYZIAW-NHDPSOOVSA-N |
Isomeric SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-2-nitro-6-{(E)-[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B14951153.png)
![N'-[(1E)-1-(pyridin-4-yl)ethylidene]furan-2-carbohydrazide](/img/structure/B14951154.png)
![N-{2,5-dimethoxy-4-[(2E)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B14951156.png)
![3-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14951165.png)


![N-(1-{N'-[(3E)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}ethyl)-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B14951180.png)
![6-(4-Ethylpiperazino)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14951194.png)
![(3E)-N-(3,4-dichlorophenyl)-3-{2-[(naphthalen-1-ylamino)(oxo)acetyl]hydrazinylidene}butanamide](/img/structure/B14951197.png)
![(2R,3R,10bS)-3-acetyl-2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B14951200.png)
methanone](/img/structure/B14951217.png)
![1-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol](/img/structure/B14951218.png)
![N-(2-methoxyphenyl)-4-methyl-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B14951223.png)
![5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14951224.png)
